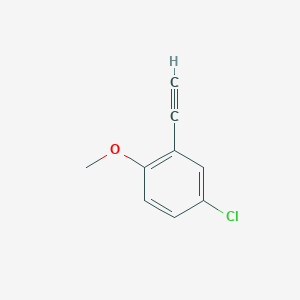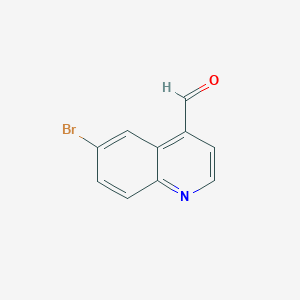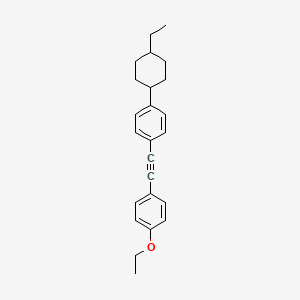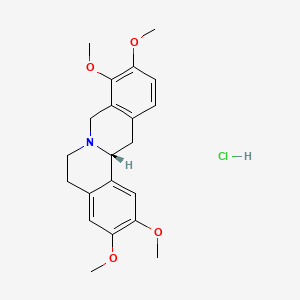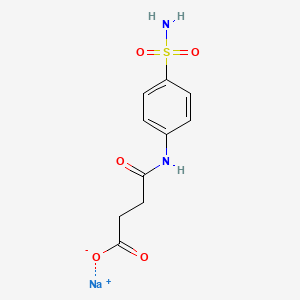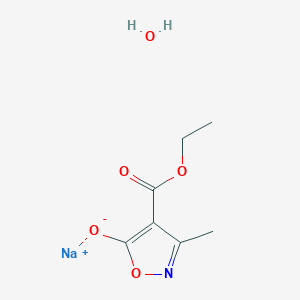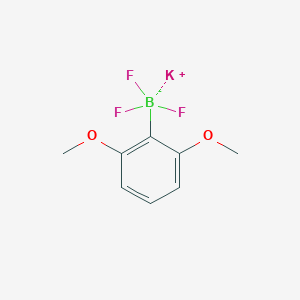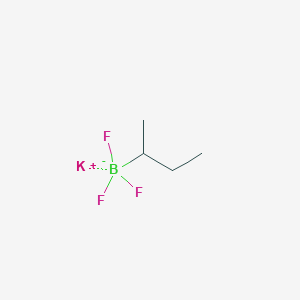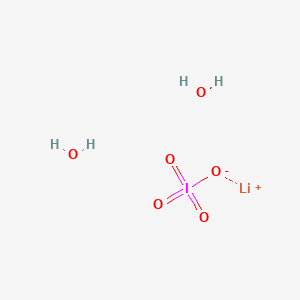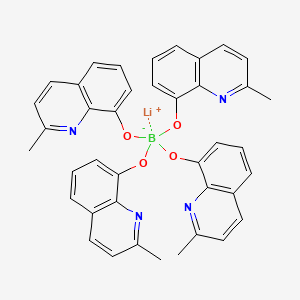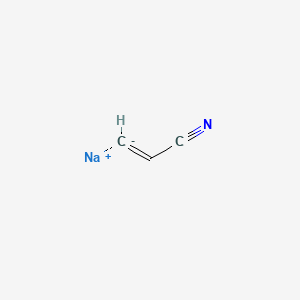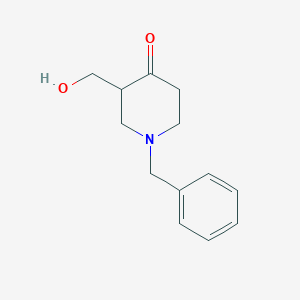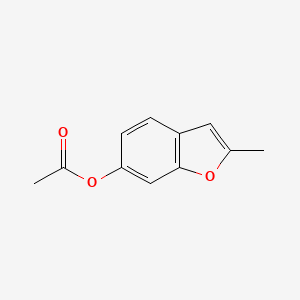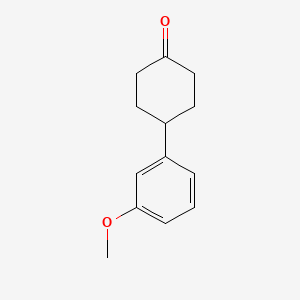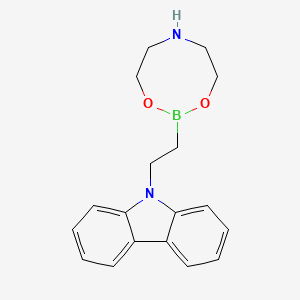
2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane
Overview
Description
Carbazole-based compounds are known for their electron-donating properties . They are often used as charge transporting materials due to their high charge carrier mobility and photochemical stability .
Molecular Structure Analysis
The molecular structure of carbazole-based compounds is typically analyzed using techniques like Fourier Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (^1H-NMR), and Carbon-13 Nuclear Magnetic Resonance (^13C-NMR) .
Physical And Chemical Properties Analysis
Carbazole-based compounds like 2-(9H-Carbazol-9-yl)ethyl acrylate have a molecular weight of 265.31 g/mol and exhibit properties such as high charge carrier mobility and photochemical stability .
Scientific Research Applications
Application 1: Organic Electronic Devices
- Scientific Field : Organic Electronics
- Summary of the Application : PCz is an acrylate-based conducting polymer with carbazole as an electron-donating pendant group. It exhibits high charge carrier mobility and photochemical stability, making it a suitable material for organic electronic devices .
- Results or Outcomes : The use of PCz in organic electronic devices can enhance their performance due to its high charge carrier mobility and photochemical stability .
Application 2: Perovskite Light-Emitting Diodes (LEDs)
- Scientific Field : Optoelectronics
- Summary of the Application : A self-assembled monolayer of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid is inserted between the NiOx and poly(9-vinylcarbazole) layers in perovskite LEDs. This helps overcome challenges at the organic/inorganic heterointerfaces .
- Methods of Application : The self-assembled monolayer is established at the interface, passivating interfacial trap states and aligning the energy levels .
- Results or Outcomes : The insertion of the self-assembled monolayer leads to devices with much faster response speeds by reducing interfacial capacitance and resistance. It also results in more efficient and brighter perovskite LEDs .
Application 3: Organic Light Emitting Diodes (OLEDs)
- Scientific Field : Optoelectronics
- Summary of the Application : PCz can be used as a conducting polymer in the fabrication of OLEDs . It has high thermal and electroluminescent properties that make it useful in organic electronics-based applications .
- Results or Outcomes : The use of PCz in OLEDs can enhance their performance due to its high thermal and electroluminescent properties .
Application 4: Photovoltaic Cells
- Scientific Field : Photovoltaics
- Summary of the Application : PCz can be used as a conducting polymer in the fabrication of photovoltaic cells . It exhibits high charge carrier mobility and photochemical stability, making it a suitable material for photovoltaic cells .
- Results or Outcomes : The use of PCz in photovoltaic cells can enhance their performance due to its high charge carrier mobility and photochemical stability .
Application 5: Memory Based Devices
- Scientific Field : Electronics
- Summary of the Application : PCz can be used as a conducting polymer in the fabrication of memory based devices . It exhibits high charge carrier mobility and photochemical stability, making it a suitable material for memory based devices .
- Results or Outcomes : The use of PCz in memory based devices can enhance their performance due to its high charge carrier mobility and photochemical stability .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-carbazol-9-ylethyl)-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BN2O2/c1-3-7-17-15(5-1)16-6-2-4-8-18(16)21(17)12-9-19-22-13-10-20-11-14-23-19/h1-8,20H,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGIVLLERALTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)CCN2C3=CC=CC=C3C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626611 | |
| Record name | 9-[2-(1,3,6,2-Dioxazaborocan-2-yl)ethyl]-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane | |
CAS RN |
501014-45-5 | |
| Record name | 9-[2-(Tetrahydro-4H-1,3,6,2-dioxazaborocin-2-yl)ethyl]-9H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501014-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-[2-(1,3,6,2-Dioxazaborocan-2-yl)ethyl]-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



